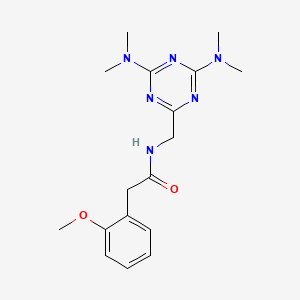

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O2/c1-22(2)16-19-14(20-17(21-16)23(3)4)11-18-15(24)10-12-8-6-7-9-13(12)25-5/h6-9H,10-11H2,1-5H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXLEBBIBGTTHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with dimethylamine under controlled conditions.

Substitution Reaction: The intermediate product is then subjected to a substitution reaction with a suitable reagent to introduce the methoxyphenylacetamide group.

Final Assembly: The final compound is obtained by coupling the substituted triazine intermediate with 2-(2-methoxyphenyl)acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the triazine ring is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted triazine derivatives with new functional groups.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and the target molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural homology with several triazine derivatives, differing primarily in substituents on the triazine ring and the acetamide side chain. Key analogs include:

Table 1: Structural and Functional Comparison of Triazine Derivatives

Key Observations:

- Substituent Impact on Bioactivity : The 2-(2-methoxyphenyl)acetamide group in the target compound may enhance binding to neurological or inflammatory targets, as seen in ibuprofen-triazine hybrids with analgesic activity . In contrast, sulfonylurea herbicides like metsulfuron methyl ester rely on methoxy and methyl groups for herbicidal action .

- Electron-Donating vs. Electron-Withdrawing Groups: Dimethylamino groups on the triazine ring (electron-donating) increase basicity and solubility, whereas trifluoromethyl groups (electron-withdrawing) improve metabolic stability and lipophilicity .

- Molecular Weight and Applications : Lower molecular weight analogs (e.g., 288.37 Da for ethanesulfonamide) may favor pharmacokinetic profiles, while heavier compounds (e.g., 780.71 Da) are suited for agrochemical persistence .

Physicochemical Properties

- Solubility: Dimethylamino groups improve water solubility, critical for oral bioavailability, whereas trifluoromethyl groups increase lipophilicity, favoring membrane penetration .

- Thermal Stability : Triazine cores generally exhibit high thermal stability, making them suitable for formulations requiring long shelf lives .

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in medicinal chemistry and agricultural science. This article delves into its biological activity, exploring its interactions with molecular targets, pharmacological properties, and implications for drug development.

Chemical Structure and Properties

The compound features a unique structure characterized by a triazine ring substituted with dimethylamino groups and an acetamide moiety. Its molecular formula is with a molecular weight of approximately 343.435 g/mol. The structural complexity contributes to its diverse biological activities.

Table 1: Structural Overview

| Component | Structure | Notable Features |

|---|---|---|

| Triazine Ring | Triazine Structure | Contains dimethylamine groups |

| Acetamide Moiety | Acetamide Structure | Common amide functionality |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate enzymatic pathways, leading to various biological effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, potentially influencing cellular signaling processes.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. Notable activities include:

- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human breast cancer cell lines (MCF-7), with IC50 values suggesting significant potency.

- Enzyme Inhibition Studies : Molecular docking simulations have indicated strong binding affinities to key metabolic enzymes such as 5-lipoxygenase (5-LOX), suggesting its potential as a selective inhibitor.

Table 2: Biological Activity Summary

| Activity Type | Description | Evidence |

|---|---|---|

| Anticancer | Cytotoxic effects on MCF-7 cells | In vitro studies |

| Anti-inflammatory | Potential inhibition of inflammatory pathways | Molecular docking simulations |

| Enzyme Inhibition | Strong binding to 5-LOX | Docking studies |

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Triazine Intermediate : Reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine.

- Acetamide Formation : Subsequent reaction with 2-(2-methoxyphenyl)acetyl chloride.

Industrial Production Methods

In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Advanced purification techniques such as chromatography are utilized to isolate the final product.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as solvent choice (e.g., DMF for polar intermediates), stoichiometry of reagents (e.g., 1.5 mol equivalents of potassium carbonate for deprotonation), and reaction time/temperature. Thin-layer chromatography (TLC) can monitor reaction progress . Statistical design of experiments (DoE) reduces trial-and-error approaches by identifying critical factors (e.g., molar ratios, catalyst loading) through factorial designs . For example, a 2³ factorial design could test temperature (25–80°C), solvent polarity (DMF vs. THF), and reaction duration (6–24 hours) to maximize yield.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl peaks at ~1667 cm⁻¹ for acetamide) and hydrogen bonding interactions .

- ¹H/¹³C NMR : Resolves substituent effects (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in the 6.9–7.5 ppm range) and confirms regioselectivity .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 430.2 [M+1]) and fragmentation patterns to detect impurities .

- Elemental Analysis : Ensures purity by matching calculated and observed C/H/N percentages (e.g., C: 53.1% calculated vs. 54.21% observed) .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s triazine and acetamide moieties. Stability studies require pH-controlled buffers (e.g., phosphate buffer at pH 7.4) and accelerated degradation tests under UV light or elevated temperatures (40–60°C) to assess hydrolytic/oxidative degradation pathways .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatization of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates for derivatization reactions (e.g., nucleophilic substitution at the triazine core). Reaction path search algorithms (e.g., GRRM) combined with machine learning can prioritize synthetic routes with minimal energy barriers . For example, simulating the methyl group’s steric effects on the triazine ring predicts regioselectivity in alkylation reactions .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from enzyme inhibition studies) to identify outliers.

- Dose-Response Validation : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) to isolate confounding variables .

- Structural-Activity Relationships (SAR) : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., dimethylamino vs. methoxy groups) with target binding affinity discrepancies .

Q. What advanced separation techniques are recommended for isolating isomers or byproducts?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve polar byproducts.

- Chiral Chromatography : Separate enantiomers using cellulose-based chiral stationary phases if asymmetric synthesis introduces stereocenters .

- Membrane Separation : Nanofiltration membranes (MWCO 200–500 Da) isolate low-molecular-weight impurities .

Q. How can environmental degradation pathways of this compound be studied?

- Methodological Answer :

- Photolysis Experiments : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous solutions to simulate sunlight-driven degradation. Monitor intermediates via LC-MS/MS .

- Microbial Biodegradation : Use soil slurry assays with Pseudomonas spp. to assess metabolic breakdown products. Isotope labeling (¹⁴C-acetamide) tracks mineralization rates .

Methodological Notes

- Data Contradiction Analysis : Apply multivariate statistics (e.g., principal component analysis) to identify hidden variables (e.g., trace metal catalysts) affecting reproducibility .

- Reactor Design : For scale-up, use continuous-flow reactors with immobilized catalysts to mitigate exothermic side reactions in triazine synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.